molecular formula C8H13N3S B1455909 1-[(1,3-Thiazol-5-yl)methyl]piperazine CAS No. 1310212-29-3

1-[(1,3-Thiazol-5-yl)methyl]piperazine

Cat. No.: B1455909
CAS No.: 1310212-29-3
M. Wt: 183.28 g/mol
InChI Key: OLFBTDYWKRJXSH-UHFFFAOYSA-N
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Biological Activity

1-[(1,3-Thiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. Compounds containing thiazole rings are often associated with diverse pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound has the chemical formula C8H10N2SC_8H_{10}N_2S and can exist in various salt forms, enhancing its solubility and stability in biological systems. The thiazole moiety contributes to its reactivity and interaction with biological targets.

The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various neurotransmitter receptors, including histamine receptors. This interaction could lead to a range of physiological effects:

  • Histamine Receptor Antagonism : Similar compounds have shown affinity for histamine H3 receptors, suggesting potential applications in treating conditions like allergies or neurological disorders.
  • Antimicrobial Activity : The thiazole ring is known for its role in antimicrobial properties, which may extend to this compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, a related study highlighted that thiazolone derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than those of standard treatments like ethambutol and pyrazinamide .

CompoundMIC (μM)Comparison
This compoundTBDTBD
Ethambutol9.78Standard
Pyrazinamide101.53Standard

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its structural similarities to known CNS-active compounds. Research into piperazine derivatives has shown that modifications can significantly enhance their receptor-binding affinity and selectivity .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have indicated that certain derivatives of thiazole-piperazine compounds exhibit low toxicity towards normal cells while retaining efficacy against pathogenic cells . This characteristic is crucial for developing therapeutics with minimal side effects.

Study on Histamine H3 Receptor Antagonism

A study investigated the synthesis and pharmacological evaluation of various thiazole-piperazine derivatives as H3 receptor antagonists. Results indicated that modifications at specific positions on the thiazole ring significantly influenced receptor affinity and activity .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel thiazolone-piperazine derivatives with potent antitubercular activity. Among the synthesized compounds, several showed superior activity compared to established drugs, indicating the therapeutic potential of this class .

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFBTDYWKRJXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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